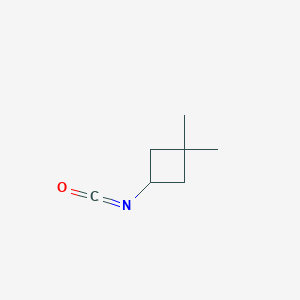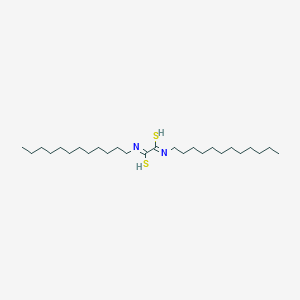
CID 8451
説明
CID 8451 is a useful research compound. Its molecular formula is C26H52N2S2 and its molecular weight is 456.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8451 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8451 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Process Study : CID has been a valuable tool for studying various biological processes, with recent developments in orthogonal and reversible CID systems allowing control over protein function with unprecedented precision and spatiotemporal resolution. These advancements have primarily been applied in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Sensor Technology : The scientific-grade 4k linear CID51 sensor, designed using 0.18 μm technology, demonstrates the application of CID in sensor technology. This sensor features a randomly addressable pixel array with on-chip correlated double sampling, suited for scientific applications demanding high dynamic range and/or time-resolved capabilities (Bhaskaran et al., 2010).
Gene Regulation and Editing : Engineered PROTAC-CID systems demonstrate the utility of CID in inducible gene regulation and editing. These systems can fine-tune gene expression at gradient levels or multiplex biological signals with different logic gating operations. They have been used for digitally inducible expression of DNA recombinases, base-, and prime-editors for transient genome manipulation (Ma et al., 2023).
Protein-Protein Interaction Study : A photocaged-photocleavable chemical dimerizer has been used in CID to study cellular events, especially cell signaling networks. This approach offers rapid activation and deactivation with high spatiotemporal resolution, addressing biological questions on subcellular levels by controlling protein-protein interactions (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : In agriculture, CID, in the form of carbon isotope discrimination, has been applied as a criterion for improving water use efficiency and productivity of barley under field and greenhouse conditions. This approach shows promise in barley breeding programs (Anyia et al., 2007).
Biomedical Research Tool Development : CID techniques have resolved numerous problems in cell biology by providing insight into lipid second messengers, small GTPases, and facilitating orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Drug and Cell Therapies : The synthesis and activity of bivalent FKBP12 ligands for the regulated dimerization of proteins have shown broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Methodology in Developmental Research : CID has been instrumental in shaping methodologies in developmental research, particularly in the study of child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
Mass Spectrometry : CID has been crucial in the field of mass spectrometry, particularly in the study of ion fragmentation and spectrum analysis for mixture analysis and structure elucidation (Yost & Enke, 1978).
特性
IUPAC Name |
N,N'-didodecylethanediimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQUDOKUAAVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 8451 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride](/img/structure/B7950256.png)
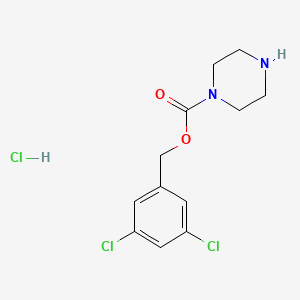
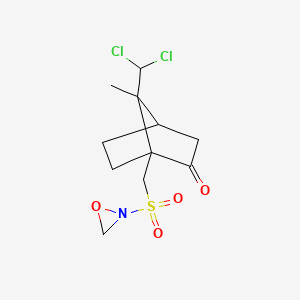
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B7950294.png)

![N-[4-amino-1-[[1-(4-hydroxycyclohexyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B7950310.png)
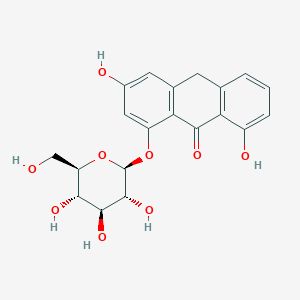
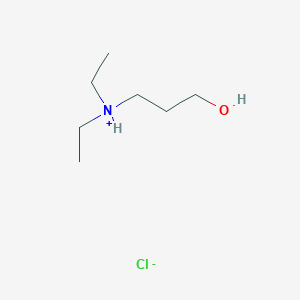
![methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride](/img/structure/B7950353.png)


![1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7950372.png)

